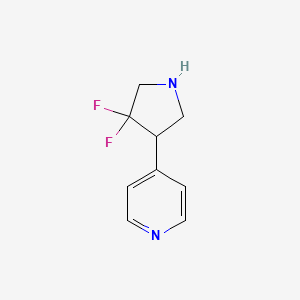
4-(4,4-Difluoropyrrolidin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and attached to a pyridine ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine typically involves the introduction of fluorine atoms into the pyrrolidine ring followed by the attachment of the pyrrolidine ring to the pyridine ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Difluoropyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized pyrrolidine rings.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of pyridine derivatives with substituted pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Difluoropyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyrrolidinylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-(4,4-Difluoropyrrolidin-3-yl)pyridine: A positional isomer with the fluorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and materials science.
Eigenschaften
Molekularformel |
C9H10F2N2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-(4,4-difluoropyrrolidin-3-yl)pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-1-3-12-4-2-7/h1-4,8,13H,5-6H2 |
InChI-Schlüssel |
ZDGKNBVJPPZGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)(F)F)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



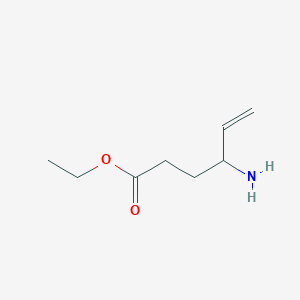

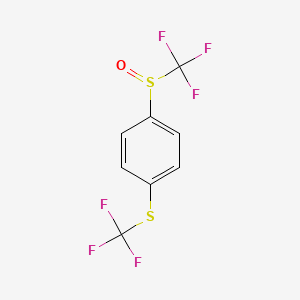
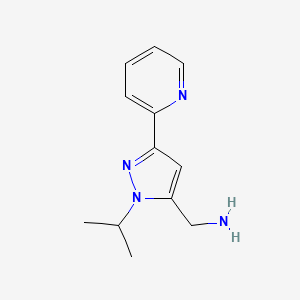
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
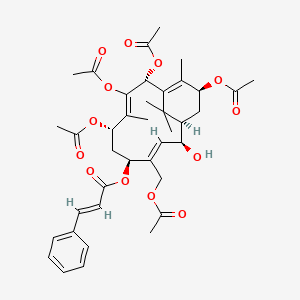
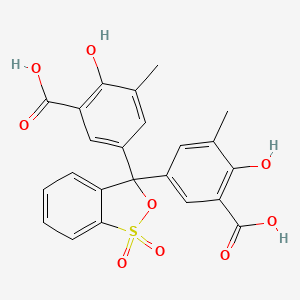
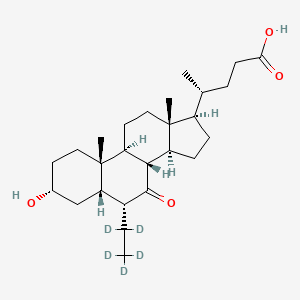
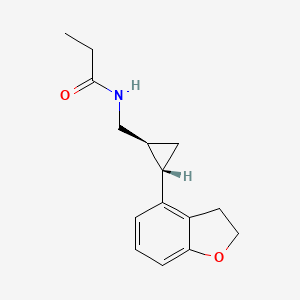

![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
